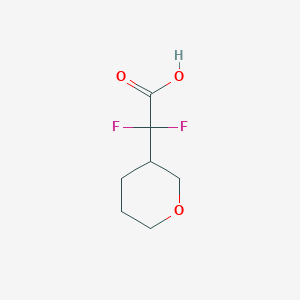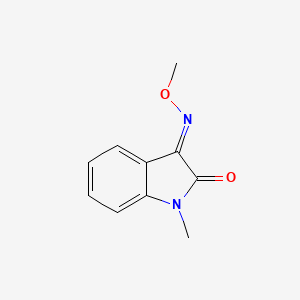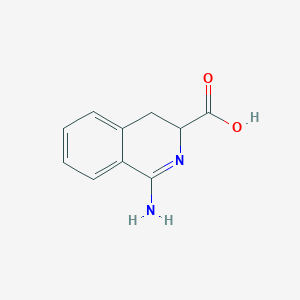
1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a dihydroisoquinoline ring. It has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid can be synthesized through various methods. One efficient method involves the palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. This reaction employs O-benzoyl hydroxylamines as electrophilic amino sources and proceeds under redox-neutral conditions . Another traditional method includes the nucleophilic substitution of readily prepared 3,4-dihydroisoquinolines and the Bischler-Napieralski reaction starting from urea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The palladium-catalyzed method is preferred due to its efficiency and practicality, allowing for the formation of the desired product in one step with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound inhibits enzymes such as D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in oxidative stress and improved neuronal function, which is beneficial in treating neurodegenerative diseases .
Comparación Con Compuestos Similares
3,4-Dihydroisoquinoline-3-carboxylic acid: Lacks the amino group, resulting in different chemical properties and biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains an additional hydrogen atom, leading to variations in reactivity and enzyme inhibition.
6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid: Possesses hydroxyl groups, enhancing its antioxidant properties.
Uniqueness: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the dihydroisoquinoline ring. This structural feature contributes to its distinct chemical reactivity and potent enzyme inhibitory activity, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
758726-16-8 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-amino-3,4-dihydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-4,8H,5H2,(H2,11,12)(H,13,14) |
Clave InChI |
STBHRTRQOWKPNV-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(C2=CC=CC=C21)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)


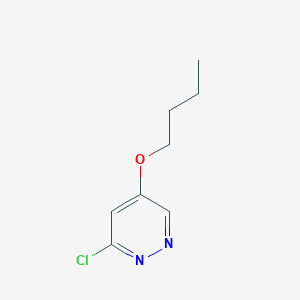


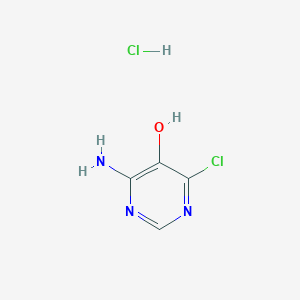
![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)
